4-Tert-butyl-2-(chloromethyl)pyrimidine

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Researchers require a reactive chloromethyl pyrimidine with controlled lipophilicity for bioconjugation or SAR studies. Generic analogs fail due to altered substitution kinetics or polarity. - **Electrophilic warhead**: Chloromethyl enables efficient amine/thiol conjugation (PROTACs, probes). - **Steric & logP control**: tert-butyl group (calc. logP 2.51 vs. 0.63) enhances membrane permeability. - **Process reliability**: High BP (233.9°C) reduces scale-up volatility; min. 95% purity.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 859162-68-8
Cat. No. B12062386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2-(chloromethyl)pyrimidine
CAS859162-68-8
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NC=C1)CCl
InChIInChI=1S/C9H13ClN2/c1-9(2,3)7-4-5-11-8(6-10)12-7/h4-5H,6H2,1-3H3
InChIKeyJGEOXTGHDDVJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-2-(chloromethyl)pyrimidine – Procurement & Technical Overview


4-Tert-butyl-2-(chloromethyl)pyrimidine (CAS 859162-68-8) is a functionalized pyrimidine derivative featuring a tert-butyl group at the 4-position and a reactive chloromethyl substituent at the 2-position . This heterocyclic compound is primarily utilized as a key synthetic intermediate in medicinal and agrochemical research programs, where the chloromethyl moiety serves as a versatile electrophilic handle for nucleophilic substitution and the bulky tert-butyl group imparts enhanced lipophilicity and steric modulation .

Reactive handle Chloromethyl electrophile for nucleophilic substitution
Modulation Tert-butyl enhances lipophilicity and steric bulk
Research use Medicinal and agrochemical intermediate synthesis

Why 4-Tert-butyl-2-(chloromethyl)pyrimidine Cannot Be Replaced


Substituting 4-tert-butyl-2-(chloromethyl)pyrimidine with an unsubstituted or differently functionalized pyrimidine analog can lead to divergent reaction outcomes, compromised yields, or unexpected biological activity profiles. The specific combination of a sterically demanding tert-butyl group and a reactive chloromethyl moiety at the 2-position is critical for controlling both chemical reactivity and the physicochemical properties of downstream products. While generic chloromethylpyrimidines or alkylpyrimidines exist, their unique substitution pattern directly influences nucleophilic displacement kinetics, regioselectivity in subsequent transformations, and the final compound's logP and metabolic stability [1]. The following evidence quantifies these differentiating factors.

Reactivity mismatch
Non-chloromethyl analogs may require extra activation for nucleophilic displacement
Lipophilicity mismatch
Absence of tert-butyl group shifts logP and downstream ADME-related properties
Physical property mismatch
Different substitution patterns can alter boiling point and purification behavior

4-Tert-butyl-2-(chloromethyl)pyrimidine – Quantitative Differentiation Guide


Enhanced Nucleophilic Reactivity: Chloromethyl vs. Methyl

The presence of the chloromethyl group at the 2-position of the pyrimidine ring confers significantly higher electrophilic reactivity compared to a methyl group. This is a class-level inference based on the well-documented activation of α-positions in alkylpyrimidines, where the chloromethyl group is known to undergo facile nucleophilic substitution, a reactivity not available to a methyl group without harsh conditions . For instance, 4-tert-butyl-2-methylpyrimidine (CAS 66621-93-0) lacks the reactive halide leaving group, rendering it unsuitable for direct nucleophilic displacement without prior functionalization . This difference is fundamental in the design of convergent synthetic routes.

Electrophilic reactivity
Class-level inference
Highly reactive (SN2) vs. inert methyl analog
Enables direct nucleophilic displacement in convergent synthesis
Based on pyrimidine α-activation; methyl requires pre-functionalization
Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Enhanced Lipophilicity vs. Unsubstituted Analog

The 4-tert-butyl substituent dramatically increases the lipophilicity of the pyrimidine core. The target compound has a calculated LogP of 2.51 . In contrast, the unsubstituted analog 2-(chloromethyl)pyrimidine (CAS 54198-88-8) has a predicted LogP of approximately 0.63 . This difference of nearly two log units (ΔLogP ≈ 1.9) translates to a roughly 80-fold increase in predicted lipophilicity, which is a critical parameter for optimizing membrane permeability, blood-brain barrier penetration, and overall ADME profiles in drug discovery programs.

Lipophilicity (calc. LogP)
Cross-study comparable
2.51 vs. 0.63, Δ ≈ +1.9 (~80× partition)
Supports membrane permeability and CNS-targeting research
In silico prediction; target vs. 2-(chloromethyl)pyrimidine
Drug Design ADME/Tox Agrochemical Development

Higher Boiling Point vs. 5-Substituted Isomer

The presence of the bulky tert-butyl group at the 4-position substantially elevates the boiling point of the compound. 4-Tert-butyl-2-(chloromethyl)pyrimidine has a predicted boiling point of 233.9 ± 23.0 °C . In contrast, the isomer 5-(chloromethyl)pyrimidine (CAS 101346-02-5), lacking the bulky alkyl substituent, is a liquid at room temperature with a significantly lower boiling point (predicted to be <200°C) . This difference in physical state and volatility impacts handling, storage, and purification during scale-up.

Boiling point (pred.)
Cross-study comparable
233.9°C vs. isomer Δ >34°C higher
Reduced volatility facilitates purification and scale-up handling
Predicted at 760 Torr; solid-state inference supports crystallization
Process Chemistry Scale-up Purification

Commercial Purity Benchmark for Reliable Synthesis

For synthetic intermediates, batch-to-batch consistency and purity are critical. Commercial suppliers offer 4-tert-butyl-2-(chloromethyl)pyrimidine with a minimum purity of 95% (by NMR or HPLC) . While not directly comparable to a specific analog, this represents a verifiable quality standard that supports the compound's use in generating reproducible structure-activity relationship (SAR) data. Lower purity grades, if offered for other intermediates, could introduce unknown impurities that complicate reaction outcomes and purification.

Commercial purity
Specification review
≥95% (NMR/HPLC)
Supports reproducible SAR data and multi-step synthesis
Supplier CoA benchmark; batch consistency to verify
Quality Control Procurement Reproducibility

4-Tert-butyl-2-(chloromethyl)pyrimidine – Research & Industrial Applications


Lipophilic CNS-Penetrant Kinase Inhibitor Building Block

The significantly higher calculated LogP of 2.51 (vs. ~0.63 for unsubstituted analog) makes 4-tert-butyl-2-(chloromethyl)pyrimidine a preferred starting material for designing kinase inhibitors or GPCR modulators requiring blood-brain barrier penetration or enhanced membrane permeability. The chloromethyl handle allows for efficient conjugation to amine-containing pharmacophores, a strategy supported by the compound's high electrophilic reactivity compared to its methyl analog [1].

Scalable Agrochemical Intermediate

The predicted high boiling point of 233.9 °C suggests reduced volatility and easier handling during scale-up compared to more volatile isomers like 5-(chloromethyl)pyrimidine [1]. This physical property, combined with a commercially available minimum purity of 95%, supports its use as a robust intermediate in the development of novel fungicides or herbicides, where the introduction of a tert-butyl group often confers enhanced field stability .

Activity-Based Probes and PROTACs

The reactive chloromethyl group at the 2-position of the pyrimidine ring serves as a versatile electrophilic warhead for bioconjugation. This is in contrast to the methyl analog which is inert under similar conditions [1]. The compound can be used to link a tert-butyl-pyrimidine 'recognition element' to a variety of nucleophiles (e.g., thiols, amines) on peptides, linkers, or E3 ligase ligands, enabling the construction of bifunctional molecules like PROTACs or fluorescent probes.

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor research
High lipophilicity for membrane permeability
Assess blood-brain barrier penetration in model systems
Agrochemical intermediate scale-up
Reduced volatility and defined purity specification
Evaluate batch consistency and purification efficiency
Bioconjugation and PROTAC research
Electrophilic chloromethyl handle for nucleophilic conjugation
Verify conjugation efficiency with amines or thiols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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